C.I. Pigment Violet 23
Overview
Description
C.I. Pigment Violet 23 is an organic compound that is a commercial pigment . It is a member of the dioxazine family of heterocyclic compounds, derived from carbazoles . It is also known as Violet 23 or Ultramarine Violet and is used as a colorant in cosmetics . It belongs to the class of pigments known as ultramarines, which are synthetic pigments often used in cosmetics to provide vibrant and stable colors .
Synthesis Analysis
Pigment Violet 23 is prepared by the condensation of chloranil and 3-amino-N-ethyl carbazole . It is synthesized through a process involving heating and mixing mineral sources like kaolin, sulfur, and soda ash . The mixture is then subjected to high temperatures, causing chemical reactions that produce the desired violet pigment .Molecular Structure Analysis
The pigment has a polycyclic molecular structure . It was originally described wrongly as a linear arrangement, and later shown to adopt an S-shaped arrangement on the basis of X-ray structural analysis .Chemical Reactions Analysis
The synthesis of Pigment Violet 23 involves chemical reactions that occur when the mixture of mineral sources is subjected to high temperatures .Physical And Chemical Properties Analysis
Pigment Violet 23 appears as a dark purple solid . It has a chemical formula of C34H22Cl2N4O2 and a molar mass of 589.48 . It has a melting point of 385°C . It is known for its color stability and resistance to fading, which makes it suitable for long-lasting cosmetics .Scientific Research Applications
Dispersion in Organic Medium
C.I. Pigment Violet 23, known as a carbazole violet pigment, is used in organic solvents and requires specific dispersant additives for optimal performance. Studies have shown that the use of carboxylic dispersants improves the dispersion of this pigment. The addition of certain copolymer dispersants significantly enhances its suspension viscosity and colorimetric properties, such as tinting strength and color stability (Nsib, Ayed, & Chevalier, 2007).
Polymorph Prediction in Organic Pigments
The crystal structure of C.I. Pigment Violet 23, among other organic pigments, has been predicted using specialized software in combination with X-ray powder diffraction patterns. This research is pivotal in understanding the molecular structure of these pigments, which can aid in enhancing their industrial applications (Panina et al., 2008).
Supercritical Fluid-Assisted Dispersion
Research on the dispersion of C.I. Pigment Violet 23 using supercritical carbon dioxide has shown promising results. Factors like the choice of dispersants, temperature, and pressure play crucial roles in achieving optimal pigment dispersion. This method offers a novel approach to improve pigment applications in various industries (Wu & Huang, 2011).
Industrial Applications and Chemistry
The dioxazine pigments, including C.I. Pigment Violet 23, have significant industrial applications due to their vibrant violet color and excellent fastness properties. The pigment's molecular structure, synthesis, and primary applications in industries like textiles and coatings are well-documented (Christie & Abel, 2021).
Natural Violet Pigment Alternatives
Studies on natural violet pigments, such as those produced by Chromobacterium violaceum PDF23, show potential as sustainable alternatives to synthetic dyes like C.I. Pigment Violet 23. These natural pigments exhibit antimicrobial and antioxidant activities, making them suitable for applications in the textile industry (Anahas et al., 2022).
Environmental Risk Assessment
Research evaluating the environmental impact of similar pigments, such as C.I. Pigment Red 23, provides insights into the safety and risks associated with the use of these colorants. Studies assessing their toxicological and carcinogenic potential guide the responsible and safe application of such pigments (National Toxicology Program Technical Report Series, 1992).
Future Directions
properties
IUPAC Name |
2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl2N4O2/c1-3-39-23-11-7-5-9-17(23)19-13-21-27(15-25(19)39)41-33-29(35)32-34(30(36)31(33)37-21)42-28-16-26-20(14-22(28)38-32)18-10-6-8-12-24(18)40(26)4-2/h5-16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLVZFOCZLHKOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=CC=CC=C9N8CC)OC6=C(C5=N4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2036293 | |
Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |
Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Carbazole Violet | |
CAS RN |
6358-30-1 | |
Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6358-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Violet 23 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diindolo[3,2-b:3',2'-m]triphenodioxazine, 8,18-dichloro-5,15-diethyl-5,15-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8,18-Dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3′,2′-m]triphenodioxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m]triphenodioxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diindolo[2,3-c:2',3'-n]triphenodioxazine, 9,19-dichloro-5,15-diethyl-5,15-dihydro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8,18-dichloro-5,15-diethyl-5,15-dihydrodiindolo[3,2-b:3',2'-m] triphenodioxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT VIOLET 23 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8Z6628KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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